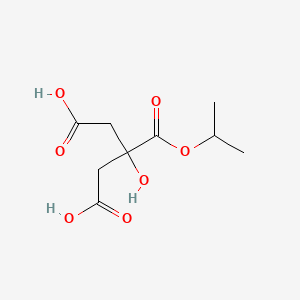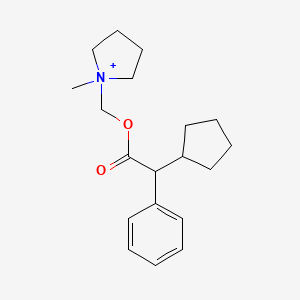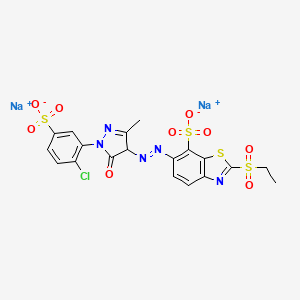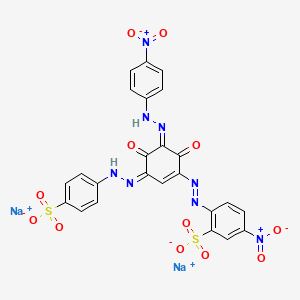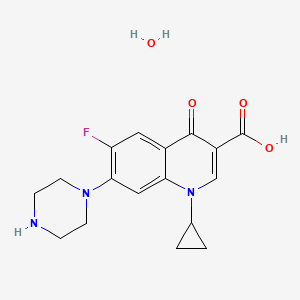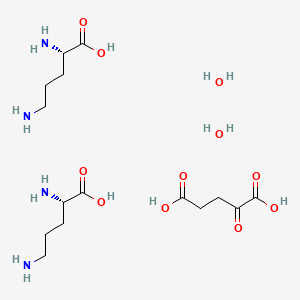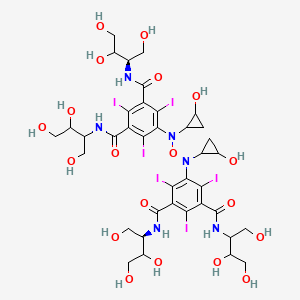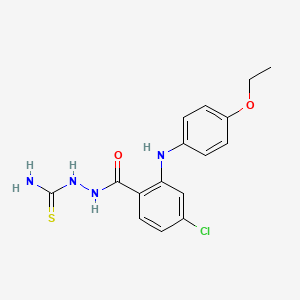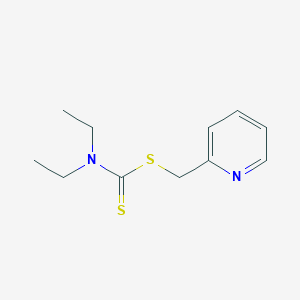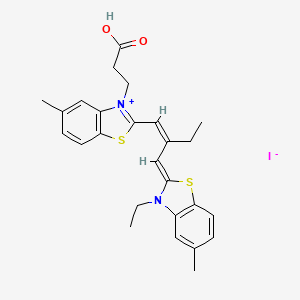
azanium;2,4-di(tridecyl)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;2,4-di(tridecyl)benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates. It is characterized by the presence of two tridecyl groups attached to the benzene ring at the 2 and 4 positions, along with an ammonium ion (azanium) as the counterion. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,4-di(tridecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(tridecyl)benzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group (-SO3H) into the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The sulfonation reaction is conducted in large reactors with precise control over temperature and reaction time to ensure complete sulfonation. The neutralization step is also carefully monitored to achieve the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;2,4-di(tridecyl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfonates with different oxidation states.
Substitution: The tridecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as aluminum chloride (AlCl3) and elevated temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Azanium;2,4-di(tridecyl)benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of azanium;2,4-di(tridecyl)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of hydrophobic compounds is required. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to their solubilization and stabilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azanium;2,4-di(nonyl)benzenesulfonate
- Azanium;2,4-didecylbenzenesulfonate
- Azanium;2,4-dimethylbenzenesulfonate
Uniqueness
Azanium;2,4-di(tridecyl)benzenesulfonate is unique due to its longer tridecyl chains, which enhance its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant activity and the solubilization of highly hydrophobic molecules.
Eigenschaften
CAS-Nummer |
81611-39-4 |
|---|---|
Molekularformel |
C32H61NO3S |
Molekulargewicht |
539.9 g/mol |
IUPAC-Name |
azanium;2,4-di(tridecyl)benzenesulfonate |
InChI |
InChI=1S/C32H58O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-27-28-32(36(33,34)35)31(29-30)26-24-22-20-18-16-14-12-10-8-6-4-2;/h27-29H,3-26H2,1-2H3,(H,33,34,35);1H3 |
InChI-Schlüssel |
XJGRYQGNKQEMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCCC.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


